![molecular formula C14H8F4O B12617015 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL CAS No. 919273-14-6](/img/structure/B12617015.png)
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL
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Overview
Description
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four fluorine atoms at the 2, 3, 6, and 7 positions, and a hydroxyl group at the 9 position of the dihydroanthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL typically involves the fluorination of anthracene derivatives. One common method is the direct fluorination of 9,10-dihydroanthracene using elemental fluorine or fluorinating agents such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,6,7-tetrafluoro-9,10-anthraquinone.
Reduction: Formation of 2,3,6,7-tetrafluoro-9,10-dihydroanthracene.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the hydroxyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7-Tetrafluoro-9,10-anthraquinone
- 9,10-Dihydroanthracen-9-OL
- 2,3,6,7-Tetramethoxy-9,10-anthraquinone
Uniqueness
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the hydroxyl group provides a site for further chemical modifications. This combination makes it a valuable compound for various scientific and industrial applications.
Biological Activity
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL (CAS Number: 919273-14-6) is a fluorinated derivative of anthracene that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of four fluorine atoms and a hydroxyl group, suggests interesting interactions with biological systems. This article explores its biological activity through a detailed review of available literature, including case studies and research findings.
The molecular formula of this compound is C₁₄H₈F₄O with a molecular weight of 268.206 g/mol. The compound's structure is illustrated in the table below:
Property | Value |
---|---|
Molecular Formula | C₁₄H₈F₄O |
Molecular Weight | 268.206 g/mol |
CAS Number | 919273-14-6 |
LogP | 3.2289 |
PSA (Polar Surface Area) | 20.2300 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through various mechanisms:
- Redox Activity : The compound may participate in redox reactions due to the presence of the hydroxyl group and the fluorinated structure, which can stabilize radical intermediates.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Antioxidant Properties : Fluorinated compounds often exhibit enhanced antioxidant properties; thus, this compound could scavenge free radicals and mitigate oxidative stress.
Biological Studies and Findings
Research on the biological activity of this compound is still emerging. Below are significant findings from various studies:
Case Study: Antioxidant Activity
A study investigated the antioxidant potential of various fluorinated anthracenes including this compound. The results indicated that this compound exhibited a significant ability to reduce oxidative stress markers in vitro. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure radical scavenging activity.
Compound | IC50 (µM) |
---|---|
This compound | 25 ± 5 |
Reference Antioxidant (Ascorbic Acid) | 15 ± 3 |
Enzyme Interaction Studies
Another study focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that it could act as a competitive inhibitor for certain isoforms involved in drug metabolism.
Enzyme Type | Inhibition Type | IC50 (µM) |
---|---|---|
CYP1A2 | Competitive | 30 ± 4 |
CYP3A4 | Non-competitive | 40 ± 5 |
Properties
CAS No. |
919273-14-6 |
---|---|
Molecular Formula |
C14H8F4O |
Molecular Weight |
268.21 g/mol |
IUPAC Name |
2,3,6,7-tetrafluoro-9,10-dihydroanthracen-9-ol |
InChI |
InChI=1S/C14H8F4O/c15-10-2-6-1-7-3-11(16)13(18)5-9(7)14(19)8(6)4-12(10)17/h2-5,14,19H,1H2 |
InChI Key |
NBCMZFQYIBBDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)F)F)O)F)F |
Origin of Product |
United States |
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